molecular formula C19H16FNO3 B2426866 1-(2-Fluorophenyl)-5-(3-methoxyphenyl)-2-methylpyrrole-3-carboxylic acid CAS No. 1045924-53-5

1-(2-Fluorophenyl)-5-(3-methoxyphenyl)-2-methylpyrrole-3-carboxylic acid

Cat. No. B2426866
CAS RN: 1045924-53-5
M. Wt: 325.339
InChI Key: SIETYYHTMVQBKQ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-(3-methoxyphenyl)-2-methylpyrrole-3-carboxylic acid, also known as FMME, is a chemical compound that belongs to the class of pyrrole carboxylic acids. It is a potential drug candidate that has been extensively studied for its therapeutic properties.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques

    The compound has been synthesized through various chemical reactions. For example, Pimenova et al. (2003) described the synthesis of a structurally related compound using reactions of pentafluoroacetophenone with dimethyl oxalate and subsequent reactions with aniline and o-phenylenediamine (Pimenova, E. V., et al., 2003).

  • Chemical Properties and Reactions

    Various studies have explored the chemical properties and reactions of related compounds. For instance, Burns and Hagaman (1993) investigated the molecular structure and hydrogen bonding in monofluorinated small molecules, which are closely related to the compound (Burns, J., & Hagaman, E., 1993).

Biomedical Analysis and Applications

  • Fluorophore Characteristics

    Hirano et al. (2004) discussed a novel fluorophore derived from a related compound, highlighting its strong fluorescence and stability in a wide pH range, useful for biomedical analysis (Hirano, J., et al., 2004).

  • Synthesis of Radiotracers

    Katoch-Rouse and Horti (2003) synthesized a radiotracer for studying cannabinoid receptors, demonstrating the application of structurally similar compounds in neuroimaging (†. R. Katoch-Rouse & Horti, A., 2003).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity: Egawa et al. (1984) synthesized derivatives of naphthyridine-carboxylic acids, similar to the compound of interest, and evaluated their antimicrobial activity (Egawa, H., et al., 1984).

Miscellaneous Applications

  • Synthesis of Novel Compounds

    Wu et al. (2018) isolated new furan-carboxylic acids from plant roots, demonstrating diverse applications in natural product chemistry (Wu, Y., et al., 2018).

  • Synthesis of Schiff Bases

    Puthran et al. (2019) synthesized Schiff bases using a structurally related compound, which showed significant antimicrobial activity (Puthran, D., et al., 2019).

properties

IUPAC Name

1-(2-fluorophenyl)-5-(3-methoxyphenyl)-2-methylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-12-15(19(22)23)11-18(13-6-5-7-14(10-13)24-2)21(12)17-9-4-3-8-16(17)20/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIETYYHTMVQBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2F)C3=CC(=CC=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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